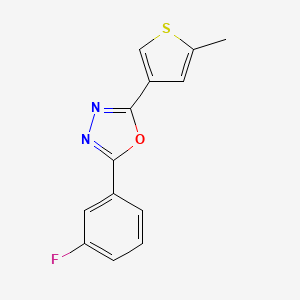
2-(3-Fluorophenyl)-5-(5-methylthiophen-3-yl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-FLUOROPHENYL)-5-(5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-FLUOROPHENYL)-5-(5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 3-fluorobenzohydrazide with 5-methylthiophene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-FLUOROPHENYL)-5-(5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性を調査されています。
医学: 多様な生物活性のため、創薬における潜在的な用途が探求されています。
産業: ポリマーや染料などの特定の特性を持つ材料の開発に使用されます。
作用機序
2-(3-フルオロフェニル)-5-(5-メチルチオフェン-3-イル)-1,3,4-オキサジアゾールの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの特定の分子標的に結合して、その活性を調節する可能性があります。関与する経路には、酵素活性の阻害、DNAとの相互作用、シグナル伝達経路の調節などがあります。
類似化合物との比較
類似化合物
- 2-フェニル-5-(5-メチルチオフェン-3-イル)-1,3,4-オキサジアゾール
- 2-(3-クロロフェニル)-5-(5-メチルチオフェン-3-イル)-1,3,4-オキサジアゾール
- 2-(3-フルオロフェニル)-5-フェニル-1,3,4-オキサジアゾール
独自性
2-(3-フルオロフェニル)-5-(5-メチルチオフェン-3-イル)-1,3,4-オキサジアゾールは、フルオロフェニル基とメチルチオフェニル基の両方を有しているため、独特です。これにより、明確な化学的および生物学的特性が得られます。フッ素原子は、化合物の安定性と生物学的利用能を高める可能性があり、一方チオフェン環は、その電子特性に寄与する可能性があります。
特性
分子式 |
C13H9FN2OS |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-5-(5-methylthiophen-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H9FN2OS/c1-8-5-10(7-18-8)13-16-15-12(17-13)9-3-2-4-11(14)6-9/h2-7H,1H3 |
InChIキー |
PUEANYDDZMSROU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CS1)C2=NN=C(O2)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-ethyl-5-(5-ethylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B10970160.png)
![N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide](/img/structure/B10970181.png)
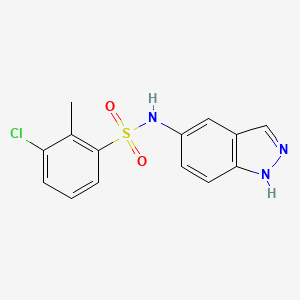
![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide](/img/structure/B10970189.png)
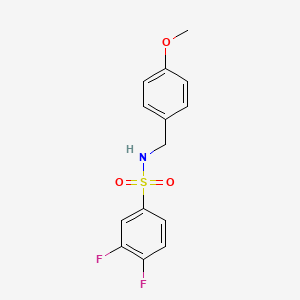

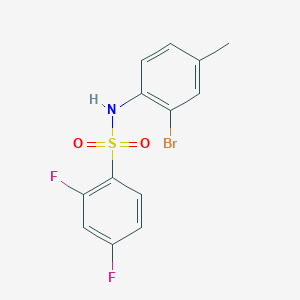
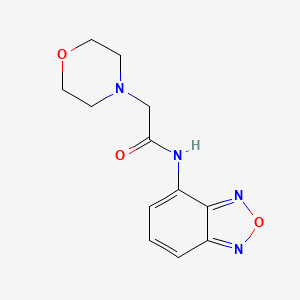
![4-(propan-2-yl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10970214.png)
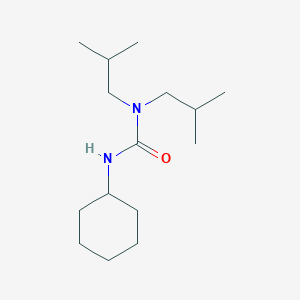
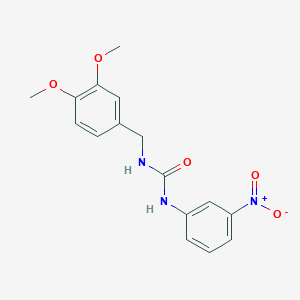
![ethyl {[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetate](/img/structure/B10970234.png)
![1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B10970251.png)
![N-cyclopropyl-2-({4-methyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10970259.png)
